

# The Pharmacokinetics and Oral Bioavailability of Montelukast: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of Montelukast, a selective and orally active leukotriene receptor antagonist. The information is compiled from a variety of clinical and in-vitro studies, with a focus on quantitative data, experimental methodologies, and metabolic pathways to support further research and development.

## **Executive Summary**

Montelukast is rapidly absorbed following oral administration, with its pharmacokinetic profile being nearly linear for oral doses up to 50 mg.[1][2] It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, and is almost exclusively excreted via the bile. [1][3] The oral bioavailability of the commonly administered 10 mg film-coated tablet is approximately 64% in fasted adults.[2] While a standard meal does not significantly impact the bioavailability of the film-coated tablet, it can affect the absorption of other formulations. This guide summarizes key pharmacokinetic parameters, details the experimental protocols used to derive this data, and visualizes the metabolic pathways of Montelukast.

### **Pharmacokinetic Parameters**

The pharmacokinetic properties of Montelukast have been characterized in numerous studies. The following tables summarize the key quantitative data for different formulations and patient populations.





Table 1: Pharmacokinetic Parameters of 10 mg Montelukast Film-Coated Tablet in Healthy Adults

(Fasted State)

| Parameter Parameter                         | Value         | Unit     | Citation |
|---------------------------------------------|---------------|----------|----------|
| Cmax (Mean Peak<br>Plasma<br>Concentration) | 313 - 460.5   | ng/mL    |          |
| Tmax (Time to Reach<br>Cmax)                | 3 - 4         | hours    |          |
| AUC₀-∞ (Area Under the Curve)               | 2270 - 3284.9 | ng·hr/mL |          |
| t <sub>1/2</sub> (Half-life)                | 2.7 - 5.5     | hours    | _        |
| Oral Bioavailability                        | 58 - 66%      | %        | _        |
| Plasma Clearance                            | 45 - 47.6     | mL/min   | _        |
| Volume of Distribution (Vd)                 | 8 - 11        | L        |          |
| Protein Binding                             | >99%          | %        | -        |

**Table 2: Pharmacokinetic Parameters of Other Montelukast Formulations in Adults** 



| Formulation                | Condition                                       | Cmax<br>(ng/mL)       | Tmax<br>(hours) | Oral<br>Bioavailabil<br>ity (%) | Citation |
|----------------------------|-------------------------------------------------|-----------------------|-----------------|---------------------------------|----------|
| 5 mg<br>Chewable<br>Tablet | Fasted                                          | -                     | 2 - 2.5         | 73%                             |          |
| 5 mg<br>Chewable<br>Tablet | With<br>Standard<br>Meal                        | -                     | -               | 63%                             |          |
| 4 mg Oral<br>Granules      | Fasted (bioequivalen t to 4 mg chewable tablet) | -                     | 2.3 ± 1.0       | -                               |          |
| 4 mg Oral<br>Granules      | With High-Fat<br>Meal                           | ↓ 35%                 | 6.4 ± 2.9       | -                               |          |
| 4 mg Oral<br>Granules      | With<br>Applesauce                              | No significant effect | -               | -                               |          |

Table 3: Influence of Demographics on Pharmacokinetics of 10 mg Montelukast



| Population                                                                                                                                      | Key Findings                                                                                                                 | Citation |
|-------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------|----------|
| Gender                                                                                                                                          | Pharmacokinetics are similar in males and females.                                                                           |          |
| Elderly                                                                                                                                         | The pharmacokinetic profile and oral bioavailability are similar to younger adults. The plasma half-life is slightly longer. |          |
| Hepatic Insufficiency                                                                                                                           | Patients with mild-to-moderate hepatic insufficiency showed a 41% higher mean AUC.                                           |          |
| Pharmacokinetics have not been evaluated as montelukast and its metabolites are not excreted in the urine. No dosage adjustment is recommended. |                                                                                                                              | _        |

## **Experimental Protocols**

The data presented in this guide are derived from various clinical trials. The following sections detail the methodologies of key experiments.

## **Bioavailability and Pharmacokinetic Studies**

- Study Design: Typically, these are randomized, open-label, crossover studies conducted in healthy adult volunteers. Both fasted and fed conditions are often evaluated to assess the effect of food on absorption. A washout period, commonly 5 to 7 days, is implemented between treatment periods.
- Subjects: Healthy male and female volunteers are recruited, often within a specific age and BMI range.
- Dosing: A single oral dose of a specific Montelukast formulation (e.g., 10 mg film-coated tablet, 5 mg chewable tablet) is administered.



- Sample Collection: Blood samples are collected at predefined time points before and after drug administration, typically over a 24-hour period. Common time points include 0 (predose), 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 6, 8, 12, and 24 hours post-dose.
- Analytical Method: Plasma concentrations of Montelukast are determined using validated high-performance liquid chromatography (HPLC) with fluorescence detection or highperformance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

### In Vitro Metabolism Studies

 Methodology: To identify the enzymes responsible for Montelukast metabolism, in vitro studies are conducted using human liver microsomes and recombinant cytochrome P450 enzymes. Various experimental approaches are employed, including kinetic and inhibition experiments.

### **Metabolism and Excretion**

Montelukast is extensively metabolized in the liver prior to excretion.

- Primary Metabolic Enzymes: In vitro studies using human liver microsomes have identified that cytochromes P450 3A4 (CYP3A4), 2C9 (CYP2C9), and 2C8 (CYP2C8) are the primary enzymes involved in the metabolism of Montelukast.
- Metabolites: Plasma concentrations of Montelukast metabolites are undetectable at a steady state in both adults and pediatric patients following therapeutic doses.
- Excretion: Following an oral dose of radiolabeled Montelukast, approximately 86% of the
  radioactivity is recovered in 5-day fecal collections, with less than 0.2% recovered in the
  urine. This, coupled with bioavailability estimates, indicates that Montelukast and its
  metabolites are excreted almost exclusively via the bile.

## **Visualizations**

## **Montelukast Metabolism Pathway**

The following diagram illustrates the primary metabolic pathways of Montelukast, highlighting the key cytochrome P450 enzymes involved in its transformation.





Click to download full resolution via product page

Caption: Primary metabolic pathways of Montelukast.

# Experimental Workflow for a Typical Bioavailability Study

This diagram outlines the logical flow of a standard clinical trial designed to assess the bioavailability and pharmacokinetics of an oral drug formulation like Montelukast.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Montelukast StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [The Pharmacokinetics and Oral Bioavailability of Montelukast: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676212#pharmacokinetics-and-oral-bioavailability-of-montelukast]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com